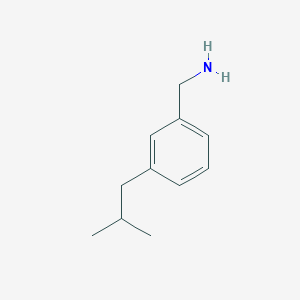

3-Isobutylbenzylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

[3-(2-methylpropyl)phenyl]methanamine |

InChI |

InChI=1S/C11H17N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7,9H,6,8,12H2,1-2H3 |

InChI Key |

VBCVGLMBCNSVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isobutylbenzylamine and Its Chemical Precursors

Purification and Isolation Strategies for Amine Products

The successful synthesis of 3-isobutylbenzylamine and related amine products necessitates robust purification and isolation strategies to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the scale of the reaction, the physical properties of the desired amine, and the nature of the impurities. Common strategies include distillation, chromatography, and acid-base extraction techniques.

Distillation Techniques

For thermally stable amines like benzylamine (B48309), distillation is a highly effective method for purification on both laboratory and industrial scales. acs.orgchemicalbook.com

Vacuum Distillation: This is the preferred method for high-boiling point amines to prevent thermal decomposition. By reducing the pressure, the boiling point of the amine is significantly lowered. researchgate.net For instance, benzylamine, which boils at approximately 185°C at atmospheric pressure, can be distilled at a much lower temperature of 50°C under a reduced pressure of 4.5 mmHg. researchgate.netreddit.com This technique is effective for separating the target amine from non-volatile impurities or byproducts such as condensation products. reddit.com

Steam Distillation: This technique is useful for separating water-immiscible amines from non-volatile organic and inorganic solids. In a typical procedure, steam is passed through the crude reaction mixture, and the volatile amine co-distills with the water. mdma.ch The oily amine layer is then separated from the aqueous layer in the distillate, dried, and further purified if necessary. mdma.chprepchem.com

Chromatographic Methods

Chromatography is a versatile tool for the purification of amines, offering high resolution for separating complex mixtures. acs.org

Column Chromatography: Flash chromatography using silica (B1680970) gel is a standard laboratory technique. However, the basic nature of amines can lead to poor separation (tailing) on acidic silica gel. To mitigate this, the silica gel can be deactivated with a base like triethylamine, or a basic stationary phase such as alumina (B75360) can be used. teledyneisco.com

Reversed-Phase Chromatography: C-18 reversed-phase media is widely employed, particularly for polar compounds that are difficult to purify using normal-phase silica gel. teledyneisco.com Automated flash chromatography systems with pre-packed C-18 columns allow for efficient preparative separations. teledyneisco.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. teledyneisco.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating enantiomers of chiral amines, HPLC is the method of choice. Chiral stationary phases (CSPs), such as those derived from polysaccharides, are used for the resolution of racemic amine mixtures. nih.gov

Table 1: Comparison of Chromatographic Techniques for Amine Purification

| Technique | Stationary Phase | Typical Mobile Phase | Application | References |

|---|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel (often treated with a base) or Alumina | Hexane/Ethyl Acetate (B1210297) gradients | General laboratory-scale purification of less polar amines. | acs.orgteledyneisco.com |

| Reversed-Phase Flash Chromatography | C-18 Silica | Water/Acetonitrile or Water/Methanol gradients | Purification of polar amines and complex reaction mixtures. | teledyneisco.com |

| Preparative HPLC | C-18 Silica, Polysaccharide-based CSPs | Water/Acetonitrile/Methanol with additives (e.g., TFA) | High-purity separations, chiral resolutions. | nih.gov |

Acid-Base Extraction and Salt Formation

The basicity of the amine functional group provides a powerful chemical handle for purification through acid-base extraction and salt formation.

Acid Wash/Extraction: The crude reaction mixture, dissolved in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane), is washed with an aqueous acid solution (e.g., dilute HCl). The basic amine is protonated to form its corresponding ammonium (B1175870) salt, which is soluble in the aqueous phase. Neutral and acidic impurities remain in the organic layer. reddit.com

Regeneration of the Free Amine: The aqueous layer containing the protonated amine salt is separated and then treated with a base (e.g., NaOH, KOH) to regenerate the free amine. prepchem.com The amine, now insoluble in the aqueous phase, can be extracted back into an organic solvent. reddit.comprepchem.com

Crystallization of Amine Salts: Alternatively, the amine can be isolated as a stable, crystalline salt. This is achieved by treating a solution of the crude amine in a suitable solvent (e.g., ether, ethanol) with a concentrated acid like hydrochloric acid or by bubbling HCl gas through the solution. reddit.comresearchgate.net The resulting hydrochloride salt often precipitates out and can be collected by filtration, washed, and dried. prepchem.comgoogle.comgoogle.com This method is particularly effective for removing non-basic impurities. A novel approach involves using trichloroacetic acid (TCA) to selectively precipitate amines from mixtures, with the resulting salt being easily decomposed back to the pure amine by gentle heating. nih.gov

Table 2: Acid-Base Purification Strategy

| Step | Procedure | Purpose | Key Reagents | References |

|---|---|---|---|---|

| 1. Protonation | Dissolve crude product in an organic solvent and wash with aqueous acid. | To convert the amine into its water-soluble salt, separating it from non-basic impurities. | Diethyl ether, Dichloromethane, Aqueous HCl | reddit.com |

| 2. Isolation | Separate the aqueous layer containing the amine salt. | To isolate the amine from the organic impurities. | N/A | reddit.comprepchem.com |

| 3. Neutralization | Add a strong base to the aqueous layer until the solution is alkaline. | To regenerate the free amine from its salt. | Aqueous NaOH, KOH | prepchem.com |

| 4. Final Extraction | Extract the liberated amine with an organic solvent, dry, and concentrate. | To obtain the purified amine product. | Diethyl ether, Ethyl acetate | mdma.ch |

This multi-step process is a cornerstone of amine purification, offering an efficient alternative to chromatography, especially for large-scale preparations where chromatography can be impractical. acs.orgresearchgate.net

Coordination Chemistry and Ligand Design Involving 3 Isobutylbenzylamine Scaffolds

Development of N-Donor Ligands from Amine Precursors

The primary amino group of 3-isobutylbenzylamine is a versatile functional handle for the synthesis of a variety of N-donor ligands. The reactivity of this amine allows for the straightforward introduction of additional coordinating atoms, leading to the formation of multidentate ligands. Common synthetic strategies involve the reaction of the amine with various electrophiles to yield Schiff bases, amides, or larger chelating structures.

One of the most common methods for modifying primary amines into effective ligands is through Schiff base condensation. This reaction typically involves the condensation of the amine with an aldehyde or a ketone. For instance, reacting this compound with salicylaldehyde (B1680747) or its derivatives would produce a bidentate [N,O] Schiff base ligand. The isobutyl group, being in the meta position, would provide steric influence on the resulting metal complex without directly crowding the coordination site.

Another approach is the alkylation or arylation of the amino group to introduce additional donor arms. For example, reaction with 2-picolyl chloride could yield a tridentate N,N',N''-donor ligand. The flexibility of the resulting ligand and the bite angles can be tuned by varying the nature of the introduced arms. The synthesis of such ligands is often straightforward, making them accessible for systematic studies of their coordination behavior with various metal ions.

The development of these ligands from amine precursors like this compound allows for a high degree of modularity. By carefully selecting the starting materials, chemists can design ligands with specific denticities, geometries, and electronic properties tailored for particular applications in catalysis, materials science, or analytical chemistry.

Metal Complexation Strategies with Benzylamine-Derived Ligands

Ligands derived from benzylamine (B48309), including those from a this compound scaffold, can coordinate to a wide range of metal ions. The coordination can occur through the nitrogen atom of the amino group, and if the ligand is multidentate, through other incorporated donor atoms such as oxygen, sulfur, or additional nitrogen atoms. The complexation strategy often depends on the nature of the metal ion, the desired coordination number, and the solvent system used.

For simple monodentate coordination, this compound itself can act as a ligand, binding to a metal center through its nitrogen lone pair. However, the chelate effect strongly favors the use of multidentate ligands derived from this amine. For example, bidentate Schiff base ligands derived from this compound can form stable five- or six-membered chelate rings with transition metal ions like copper(II), nickel(II), or zinc(II).

The stoichiometry of the metal-to-ligand ratio is a critical aspect of the complexation strategy. Depending on the denticity of the ligand and the coordination preferences of the metal ion, complexes with 1:1, 1:2, or even more complex stoichiometries can be formed. The presence of the isobutyl group can influence the self-assembly of these complexes, potentially favoring the formation of specific structures or preventing the formation of polymeric species due to steric hindrance.

The choice of solvent and counter-ion also plays a crucial role in the outcome of the complexation reaction. In some cases, solvent molecules can coordinate to the metal center, or the counter-ion can be involved in the coordination sphere, leading to different final structures. The synthesis of a desired metal complex often requires careful optimization of these reaction conditions.

Structural Characterization of Metal-Ligand Coordination Compounds

In the absence of single crystals, spectroscopic techniques are invaluable for structural characterization. Infrared (IR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N stretch in a Schiff base or the N-H stretch in the parent amine. For instance, a shift to lower frequency of the C=N stretching vibration upon complexation is indicative of the nitrogen atom's involvement in coordination.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for diamagnetic complexes. ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in solution and how it changes upon coordination. The chemical shifts of protons and carbons near the coordination site are typically affected by the presence of the metal ion.

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the complex, which can provide insights into the coordination geometry. For example, the d-d transitions of a transition metal ion are sensitive to the ligand field, and their energies can help to distinguish between different geometries such as octahedral, tetrahedral, or square planar.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in vibrational frequencies (e.g., C=N, N-H). |

| Nuclear Magnetic Resonance (NMR) | Ligand structure in solution and changes upon coordination for diamagnetic complexes. |

| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer) providing insights into coordination geometry. |

Electronic Structure and Bonding Analysis in Amine-Metal Complexes

The electronic structure and the nature of the bonding between the amine-derived ligand and the metal ion are fundamental to understanding the properties of the resulting complex. The nitrogen atom of the amine group acts as a σ-donor, providing electron density to the metal center. The strength of this σ-donation is influenced by the substituents on the benzylamine scaffold. The electron-donating isobutyl group at the meta position of this compound would be expected to slightly increase the basicity of the nitrogen atom compared to unsubstituted benzylamine, leading to a stronger M-N bond.

In addition to σ-donation, if the ligand contains π-systems, such as in Schiff base derivatives, π-interactions can also play a role in the bonding. For example, in a complex with a Schiff base ligand, there can be π-backbonding from the metal d-orbitals to the π*-orbitals of the ligand, particularly if the metal is in a low oxidation state.

Computational methods, such as Density Functional Theory (DFT), are widely used to model the electronic structure and bonding in these complexes. DFT calculations can provide detailed information about the molecular orbitals, the distribution of electron density, and the nature of the frontier orbitals (HOMO and LUMO). This analysis helps to rationalize the observed spectroscopic properties and reactivity of the complexes. For instance, the energy gap between the HOMO and LUMO can be correlated with the electronic absorption spectra.

The analysis of the electronic structure provides a theoretical framework for understanding the magnetic properties, redox behavior, and catalytic activity of these metal complexes. By tuning the electronic properties of the ligand through a judicious choice of substituents, it is possible to modulate the properties of the metal center for specific applications.

Design Principles for Selective Metal Ion Recognition and Separation

The design of ligands for the selective recognition and separation of metal ions is a major goal in coordination chemistry, with applications in areas such as hydrometallurgy, environmental remediation, and sensing. The principles of preorganization and complementarity are key to achieving high selectivity.

A preorganized ligand is one that has a conformation that is well-suited to bind to a specific metal ion with minimal conformational change upon complexation. The rigidity or flexibility of the ligand backbone is a crucial design parameter. For ligands derived from this compound, the flexibility of the benzyl (B1604629) group and any appended coordinating arms would need to be considered. Introducing rigidity into the ligand structure, for example by incorporating it into a macrocyclic framework, can enhance selectivity.

Complementarity refers to the matching of the electronic and geometric properties of the ligand's binding site with those of the target metal ion. This includes the size of the binding cavity, the number and type of donor atoms, and the preferred coordination geometry. For example, a ligand designed to selectively bind a "hard" metal ion like Fe³⁺ would typically feature "hard" donor atoms like oxygen, while a ligand for a "soft" metal ion like Ag⁺ would incorporate "soft" donor atoms like sulfur.

The isobutyl group on the this compound scaffold can play a role in selectivity by providing steric hindrance that disfavors the binding of metal ions with larger ionic radii or those that prefer a different coordination geometry. Furthermore, the lipophilicity of the isobutyl group can be exploited in liquid-liquid extraction systems for the separation of metal ions. By creating a ligand that is soluble in an organic phase, it can selectively extract a target metal ion from an aqueous phase.

The design of selective ligands is an iterative process that often involves synthesizing a library of related ligands and screening them for their binding affinity and selectivity towards a range of metal ions. The insights gained from these studies can then be used to refine the ligand design for improved performance.

Computational and Theoretical Investigations of 3 Isobutylbenzylamine and Its Chemical Systems

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and ground state properties of molecules from first principles. researchgate.net For 3-Isobutylbenzylamine, these calculations can determine its most stable three-dimensional conformation and provide a wealth of information about its intrinsic chemical nature.

Detailed Research Findings: DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with a geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-N bond length of the aminomethyl group, the geometry of the isobutyl group, and the planarity of the benzene (B151609) ring.

Once the optimized geometry is obtained, further analysis can reveal its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In studies of benzylamine (B48309) derivatives, electron-withdrawing substituents have been shown to lower the activation energy for certain reactions, a phenomenon that can be explained by analyzing these frontier orbitals. researchgate.net

Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can predict the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely identify the nitrogen atom as the primary site for electrophilic attack (protonation or acylation) and specific carbons on the aromatic ring as susceptible to electrophilic substitution. acs.org

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-31G(d,p)) Note: These are representative values based on calculations of similar molecules and are presented for illustrative purposes.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N Bond Length | 1.47 Å | Bond distance between the benzylic carbon and the nitrogen atom. |

| N-H Bond Length | 1.02 Å | Bond distance for the amine hydrogens. |

| C-N-H Bond Angle | 110.5° | Angle defining the geometry of the amine group. |

| HOMO Energy | -8.9 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 9.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.45 D | Measure of the molecule's overall polarity. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, particularly intermolecular interactions that govern the properties of condensed phases. ulisboa.pt

Detailed Research Findings: For this compound, MD simulations would typically be performed using a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or COMPASS. ulisboa.ptresearchgate.net The system would consist of a central this compound molecule surrounded by a large number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane) in a simulation box with periodic boundary conditions.

The primary goal of such a simulation would be to characterize the non-covalent interactions between this compound and its environment. Key interactions would include:

Hydrogen Bonding: The -NH2 group of the amine can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the number, lifetime, and geometry of hydrogen bonds formed with protic solvent molecules.

Van der Waals Interactions: The isobutyl group and the benzene ring contribute significantly to the molecule's size and surface area, leading to van der Waals forces (specifically, London dispersion forces) with surrounding molecules. unige.ch

Hydrophobic Interactions: In aqueous solution, the nonpolar isobutyl and phenyl groups would drive specific solvation structures, which can be analyzed by examining the arrangement of water molecules around these moieties.

Analysis tools like the Radial Distribution Function (RDF) are used to interpret MD trajectories. The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. Peaks in the RDF plot for the N-H···O(water) interaction, for instance, would reveal the precise distances of the solvation shells around the amine group, indicating strong hydrogen bonding. tandfonline.comuib.no

Table 2: Representative Intermolecular Interaction Energies for this compound in Aqueous Solution from MD Simulations Note: Values are illustrative and depend heavily on the force field and simulation conditions.

| Interaction Type | Typical Energy Range (kcal/mol) | Interacting Groups |

|---|---|---|

| N-H···O Hydrogen Bond | -3 to -6 | Amine group with Water |

| N···H-O Hydrogen Bond | -2 to -4 | Amine group with Water |

| Phenyl Ring - Water | -1 to -3 | Van der Waals and weak H-bonds |

| Isobutyl Group - Water | -0.5 to -2 | Mainly Van der Waals / Hydrophobic |

Analysis of Reaction Mechanisms and Transition States via Computational Methods

Understanding how a chemical reaction proceeds requires characterizing the potential energy surface that connects reactants to products. Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms by locating and analyzing the high-energy transition states (TS) that act as barriers to reaction. acs.org

Detailed Research Findings: For this compound, a variety of reactions could be studied, such as N-acylation, oxidation, or C-H activation at the ortho position of the benzene ring. nih.gov The computational investigation of a reaction mechanism involves several key steps:

Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized.

Transition State Search: A search is initiated to find the first-order saddle point on the potential energy surface between a reactant and product (or intermediate). Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used for this.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. beilstein-journals.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it connects the intended reactant and product. beilstein-journals.org

Studies on the iridium-catalyzed C-H alkenylation of benzylamine have used DFT to show that the migratory insertion of the acrylate (B77674) is the rate-determining step, with a calculated energy barrier higher than that of the C-H activation itself. acs.orgnih.gov Similarly, for the reductive deamination of benzylamines, DFT calculations identified the rate-limiting step as the initial silylation of the amine. frontiersin.org These studies provide a blueprint for how the reactivity of this compound could be computationally explored.

Table 3: Illustrative Energy Profile for a Hypothetical N-Acetylation of this compound Relative Gibbs Free Energies (ΔG) calculated via DFT.

| Species | Relative ΔG (kcal/mol) | Description |

|---|---|---|

| Reactants (Amine + Acetyl Chloride) | 0.0 | Reference energy level. |

| Transition State (TS1) | +15.2 | Energy barrier for the nucleophilic attack of nitrogen on the carbonyl carbon. |

| Tetrahedral Intermediate | -5.8 | A stable intermediate formed after the initial attack. |

| Transition State (TS2) | +2.1 | Energy barrier for the elimination of the chloride ion. |

| Products (Amide + HCl) | -12.5 | Final energy of the stable products. |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. For this compound, key spectroscopic signatures like vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra can be computed.

Detailed Research Findings:

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These correspond to the fundamental modes of vibration, such as N-H stretching, C-H stretching, and aromatic ring breathing modes. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net The calculated IR intensities and Raman activities help in assigning peaks in the experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is the standard for calculating NMR chemical shifts (δ) and spin-spin coupling constants. acs.org By calculating the magnetic shielding tensors for each nucleus in the molecule (e.g., ¹H, ¹³C, ¹⁵N) and subtracting this from the shielding tensor of a reference compound (like tetramethylsilane, TMS), one can predict the chemical shifts. These predictions are highly sensitive to molecular conformation, making them excellent for distinguishing between isomers or conformers.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies, which correspond to absorptions in the UV-Visible spectrum. researchgate.net This method calculates the energy difference between the ground state and various excited states, allowing prediction of the λ_max values and oscillator strengths, which relate to the intensity of the absorption bands.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound Predicted values are illustrative and based on DFT calculations for similar structures.

| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| IR: N-H Stretch (asymm/symm) | 3450 / 3360 cm⁻¹ (scaled) | 3400 - 3250 cm⁻¹ |

| IR: Aromatic C-H Stretch | 3080 - 3030 cm⁻¹ (scaled) | 3100 - 3000 cm⁻¹ |

| IR: Aliphatic C-H Stretch | 2960 - 2870 cm⁻¹ (scaled) | 2960 - 2850 cm⁻¹ |

| ¹³C NMR: Benzylic CH₂ | ~45 ppm | 40 - 50 ppm |

| ¹H NMR: Amine NH₂ | ~1.5 ppm (can vary) | 1.0 - 2.5 ppm (broad) |

| UV-Vis: λ_max (π→π*) | ~265 nm | 260 - 270 nm |

Studies on Non-Covalent Interactions (e.g., Spodium Bonding, CH···HC Interactions) in Crystal Structures

The arrangement of molecules in a crystal lattice is governed by a delicate balance of non-covalent interactions (NCIs). nih.gov Analyzing these interactions is crucial for understanding polymorphism, solubility, and material properties. While "spodium bonding" refers specifically to interactions with Group 12 elements and is not relevant here, other NCIs like hydrogen bonds, C-H···π interactions, and π-π stacking would be critical in the crystal structure of this compound. nih.gov

Detailed Research Findings: Computational analysis of the crystal structure begins with predicting the packing arrangement, often using methods that combine force fields with DFT (Crystal Structure Prediction). Once a likely crystal structure is obtained (or if one is determined experimentally), advanced analytical techniques can be used to visualize and quantify the NCIs.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent). nih.gov

Reduced Density Gradient (RDG) Analysis: The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density reveals broad, low-gradient spikes that correspond to non-covalent interactions. These can be visualized as surfaces in 3D space, colored to distinguish between attractive (e.g., hydrogen bonds, blue), repulsive (steric clash, red), and weak (van der Waals, green) interactions. nih.gov

For this compound, one would expect a network of N-H···N hydrogen bonds forming chains or dimers. Furthermore, C-H···π interactions, where C-H bonds from the isobutyl or benzyl (B1604629) groups point towards the face of an adjacent benzene ring, would likely play a significant role in stabilizing the crystal packing. researchgate.netresearchgate.net

Table 5: Key Non-Covalent Interactions Expected in the Crystal Structure of this compound

| Interaction Type | Typical Energy (kcal/mol) | Geometric Features |

|---|---|---|

| N-H···N Hydrogen Bond | 3 - 7 | Directional interaction forming chains or dimers. |

| C-H···π Interaction | 1 - 2.5 | An aliphatic or aromatic C-H bond pointing to a phenyl ring face. |

| π-π Stacking | 1 - 3 | Face-to-face or offset stacking of aromatic rings. |

| C-H···H-C (Dispersive) | < 1 | Weak, non-directional attractive forces between alkyl groups. |

Application of Machine Learning and Artificial Intelligence in Molecular Property Prediction

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical research by enabling rapid prediction of molecular properties without the need for expensive experiments or quantum chemical calculations. nih.gov These models are trained on large datasets to learn the complex relationship between a molecule's structure and its properties.

Detailed Research Findings: For a molecule like this compound, ML models could be developed to predict a wide range of properties. The general workflow involves:

Dataset Curation: A large dataset of amines with known experimental values for a target property (e.g., pKa, boiling point, toxicity, reaction rate) is collected. mdpi.com

Featurization: Each molecule in the dataset is converted into a numerical representation (a feature vector). This can be done using various molecular descriptors, such as topological indices, physicochemical properties (e.g., molecular weight, logP), or more complex "fingerprints" (e.g., ECFP4) that encode structural fragments. acs.org

Model Training: An ML algorithm (e.g., Random Forest, Gradient Boosting, Neural Network) is trained on the featurized dataset to learn the mapping from molecular features to the target property. acs.org

Prediction: The trained model can then be used to predict the property for new molecules, like this compound, by simply calculating its molecular descriptors and feeding them into the model.

Recent studies have successfully used ML to predict the oxidative degradation rates of various amines, identifying key structural features that influence stability. acs.org Other work has developed highly accurate models for predicting the equilibrium constants of reactions involving amines and for identifying which amines are likely to undergo specific metabolic reactions like N-dealkylation. mdpi.comacs.org These approaches offer a high-throughput method to screen and prioritize compounds for further experimental study.

Table 6: Sample Molecular Descriptors for a Machine Learning Model to Predict Amine Properties These descriptors would be calculated for this compound and used as input for a trained ML model.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | Molecular Weight (MW) | Size of the molecule. |

| Physicochemical | logP | Lipophilicity/hydrophobicity. |

| Topological | Topological Polar Surface Area (TPSA) | Polar surface area, related to transport properties. |

| Topological | Number of Rotatable Bonds | Molecular flexibility. |

| Electronic | Calculated pKa | Acidity/basicity of the amine group. |

| Fingerprint | ECFP4 (Extended-Connectivity Fingerprints) | Presence of specific circular chemical substructures. |

Advanced Applications in Organic Synthesis and Catalysis

Catalytic Applications of Metal Complexes with Benzylamine-Derived Ligands

Metal complexes featuring ligands derived from benzylamines are instrumental in a variety of catalytic transformations. The electronic and steric properties of the benzylamine (B48309) can be fine-tuned, influencing the activity and selectivity of the metallic center.

In homogeneous catalysis, ligands derived from benzylamines are crucial in stabilizing and activating metal centers for a range of reactions.

Olefin Polymerization: Catalyst systems incorporating a Group 3 to 10 transition metal and a chelating dianionic bis(benzyl) ligand are effective for polymerizing olefins. google.com By modifying the structure of such dianionic ligands, it is possible to control comonomer incorporation, catalyst activity, and the properties of the resulting polymer. google.com These catalysts are particularly useful for the polymerization of ethylene (B1197577) and C3-C20 α-olefins like propylene, 1-butene, 1-hexene, and 1-octene. google.com

Olefin Metathesis: Ruthenium-based catalysts are workhorses in olefin metathesis, and their performance is heavily influenced by the ligands surrounding the metal center. beilstein-journals.org Hoveyda-Grubbs type catalysts, which feature a chelating benzylidene ligand, are a prominent class. chemrxiv.org Introducing a 2-vinylbenzylamine ligand can lead to the formation of stable and highly efficient ruthenium metathesis catalysts. beilstein-journals.org The properties of these catalysts can be tuned by modifying the substituents on the benzylamine, which in turn affects their activity in reactions like ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening cross-metathesis (ROCM). beilstein-journals.orgrsc.org For instance, the introduction of an isopropyl group into a benzylamine ligand can prevent the chelate ring from closing, thereby inhibiting the formation of the corresponding ruthenium complex. nih.gov

Hydroamination: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. wikipedia.org Catalysts based on metals like lanthanides have been shown to be effective for the hydroamination of alkenes with benzylamines. d-nb.info For example, organolithium compounds have been used to catalyze the hydroamination between cinnamyl alcohol and primary amines such as benzylamine. d-nb.info The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions. nih.gov

Hydrosilylation: The hydrosilylation of imines is a valuable method for the synthesis of amines. rsc.org Calcium complexes, in the absence of additional ligands, can catalyze the hydrosilylation of aldimines under mild conditions. rsc.org Rhodium(I) complexes with chiral ligands have also been employed for the asymmetric hydrosilylation of various substrates, with benzylamine being used in some instances to generate products with good enantioselectivity. researchgate.net

Electrocatalysis offers a green and efficient alternative to traditional chemical methods. Benzylamine and its derivatives are key substrates in several electrocatalytic processes. The electrohydrogenation of benzonitrile (B105546) to benzylamine using copper-silver electrodes at neutral pH represents a sustainable hydrogenation process using water as the proton source. acs.org This reversible electrohydrogenation/dehydrogenation of the nitrile/amine pair is a promising system for hydrogen storage. acs.org Furthermore, the electrocatalytic oxidation of benzylamine can be achieved with high Faradaic efficiency, leading to the formation of the coupled imine product, N-(benzylidene)benzylamine, while minimizing side reactions. nih.gov Multimetallic two-dimensional conductive metal-organic frameworks (2D cMOFs) have been developed as highly efficient anodic electrocatalysts for the oxidation of benzylamine to benzonitrile, an important industrial intermediate. acs.org

| Electrode/Catalyst | Substrate | Product | Key Finding |

| Copper-Silver | Benzonitrile | Benzylamine | Efficient and environmentally friendly electrohydrogenation at neutral pH. acs.org |

| Ferrocene-based redox mediator | Benzylamine | N-(benzylidene)benzylamine | Anaerobic electrocatalytic oxidation with 90% Faradaic efficiency. nih.gov |

| Multimetallic 2D cMOF (NiCoFe-CAT) | Benzylamine | Benzonitrile | High yield and faradic efficiency (~87%) for benzonitrile synthesis. acs.org |

| Carbon cathode | Benzylamine | N-benzyl-1-phenylmethanimine | Metal- and oxidant-free electrochemical oxidative coupling. rsc.org |

This table summarizes various electrocatalytic systems involving benzylamine derivatives and their key outcomes.

Hydrogen transfer reactions are fundamental in organic synthesis, and catalysts derived from benzylamines play a role in these transformations. In the realm of carbon dioxide utilization, benzylamine can be used as a shuttle molecule in the hydrogenation of CO2 to methanol. frontiersin.orgmdpi.com This process typically involves two steps: the N-formylation of the amine with CO2 and H2, followed by the reduction of the resulting formamide (B127407) to methanol, which regenerates the amine. frontiersin.org Manganese-based pincer complexes have been shown to catalyze this one-pot conversion, with benzylamine yielding up to 84% methanol. frontiersin.orgmdpi.com Similarly, iron-based pincer complexes can be used for the selective formylation of amines, including benzylamine, at lower hydrogen pressures. acs.org The selective C-N bond formation via borrowing hydrogen or hydrogen auto-transfer reactions using alcohols as alkylating agents is an environmentally friendly process, and manganese complexes have proven to be efficient catalysts for this transformation. beilstein-journals.org

| Catalyst System | Reaction | Substrate | Product | Yield/Turnover Number (TON) |

| Mn-PNP pincer complex | CO2 Hydrogenation | Benzylamine | Methanol | 84% yield |

| Mn-SNS tridentate ligand | CO2 Formylation | Benzylamine | N-benzyl formamide | 65% yield |

| Ru-PNN pincer complex | CO2 Hydrogenation | Dimethylamine | Methanol | TON 2100 |

This table presents data on the catalytic hydrogenation of CO2 and related reactions involving benzylamine and other amines.

3-Isobutylbenzylamine as a Building Block in Complex Organic Molecule Synthesis

The structure of this compound provides a versatile scaffold for the synthesis of more complex molecules. The benzylamine core allows for a variety of transformations, while the isobutyl group can influence the molecule's physical properties and biological activity. Benzylamines are common structural motifs in pharmaceuticals used to treat a range of conditions, including depression, dementia, and cardiovascular diseases. nih.gov

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and benzylamines are frequent participants in these reactions. tcichemicals.com

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an amine and an aryl halide. tcichemicals.com Benzylamines can be coupled with various aryl halides to produce N-arylbenzylamines, which are precursors to a wide range of functional molecules.

Reductive Amination: Benzylamines can be synthesized via the reductive amination of benzaldehyde (B42025) derivatives. Conversely, the primary amine of this compound can react with other aldehydes or ketones to form imines, which can then be reduced to secondary or tertiary amines.

Michael Addition: The amine group of benzylamine derivatives can act as a nucleophile in Michael addition reactions. For instance, electrochemically generated p-benzoquinone can react with benzylamines to form amino-substituted benzoquinone derivatives. academie-sciences.fr

Csp3–H Arylation: A synergistic approach using single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis allows for the highly regioselective Csp3–H arylation at the N-benzylic position of benzylamines. rsc.org This method provides a direct route to 1,1-diarylmethylamines.

The functional groups present in this compound—the primary amine and the aromatic ring—can be chemically modified to introduce a wide array of new functionalities. research-solution.comresearchgate.net These derivatization strategies are crucial for creating analogues with altered properties for various applications, including improving their detectability in analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC). research-solution.comresearchgate.netresearchgate.net

Acylation: The primary amine can be readily acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amine or to introduce specific acyl groups that may impart desired properties. research-solution.com

Alkylation: The amine can be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination. research-solution.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many pharmaceuticals.

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The isobutyl and aminomethyl groups will direct incoming electrophiles to specific positions on the ring.

| Derivatization Reaction | Reagent Type | Functional Group Formed |

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acyl/Alkyl halides | Substituted Aromatic Ring |

This table outlines common derivatization strategies applicable to this compound and the resulting functional groups.

Reductive Coupling Reactions and Stereocontrol

Reductive coupling reactions are a powerful class of reactions in organic synthesis, enabling the formation of carbon-carbon bonds. When combined with methods of stereocontrol, these reactions can produce specific stereoisomers of a target molecule, which is of paramount importance in fields such as medicinal chemistry. Chiral amines and their derivatives are often employed as catalysts or directing groups to achieve high levels of stereoselectivity in these transformations.

However, a thorough search of the scientific literature did not yield any specific examples or detailed research findings where This compound is explicitly used as a catalyst, ligand, or substrate in reductive coupling reactions aimed at achieving stereocontrol. General methods for asymmetric reductive amination and other coupling reactions have been extensively studied with a variety of other chiral amines and catalysts, but the specific role and efficacy of this compound in these processes remain undocumented.

Role of Amine Functionality in Advanced Materials Science Applications

The amine functional group is a versatile component in the design and synthesis of advanced materials. Its ability to participate in a variety of chemical reactions and to interact through hydrogen bonding makes it a valuable building block for creating materials with specific properties.

Application in Functional Materials Design

Functional materials are designed to possess specific properties that enable them to perform a particular function, for instance, in catalysis, sensing, or electronics. The amine functionality can be crucial in the design of such materials, for example, by providing sites for metal coordination in catalysts or by influencing the electronic properties of organic semiconductors.

A review of the available literature indicates that there is no specific research focused on the application of This compound in the design of functional materials. Consequently, there are no research findings or data to present regarding its role as a building block for creating materials with advanced functions.

Future Research Directions and Emerging Trends

Advancements in Sustainable Synthesis of Alkylated Benzylamines

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, a trend that directly impacts the synthesis of alkylated benzylamines. patsnap.comnih.gov Future research is intensely focused on developing methods that minimize environmental impact, reduce waste, and utilize renewable resources and energy. nih.govresearchgate.net A primary area of advancement is in the field of catalysis, moving away from stoichiometric reagents towards more efficient catalytic systems.

Key research efforts include:

Development of Non-Noble Metal Catalysts: There is a significant push to replace precious metal catalysts (like palladium or platinum) with more abundant and cost-effective alternatives such as cobalt, nickel, or iron. mdpi.com For instance, highly active cobalt catalysts derived from the pyrolysis of silica-supported cobalt–phenanthroline complexes have shown exceptional performance in the reductive amination of ketones to produce primary amines. mdpi.com

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis offers high selectivity under mild conditions. researchgate.net Future work will likely expand the toolbox of enzymes capable of performing amination reactions, potentially leading to highly efficient and enantioselective routes to chiral benzylamines.

Hydrogen Borrowing/Transfer Catalysis: This strategy allows for the N-alkylation of amines with alcohols, producing water as the only byproduct, which is a significantly greener alternative to using alkyl halides. researchgate.net

Flow Chemistry: The use of microreactor technology offers enhanced control over reaction parameters, improved safety, and easier scalability for the synthesis of alkylated benzylamines. patsnap.com

These advancements aim to make the production of compounds like 3-Isobutylbenzylamine more economically viable and environmentally responsible. patsnap.com

Integration of Computational Design in Reaction Optimization and Catalyst Discovery

The synergy between digital technology and chemistry is accelerating the pace of discovery. researchgate.net Machine learning, artificial intelligence (AI), and computational modeling are becoming indispensable tools for optimizing reactions and discovering new catalysts. beilstein-journals.orgnih.gov

Emerging trends in this area include:

AI-Driven Reaction Optimization: Machine learning algorithms can analyze vast datasets from high-throughput experiments to predict optimal reaction conditions (e.g., temperature, solvent, catalyst loading) with minimal human intervention. beilstein-journals.orgnih.gov This approach can drastically reduce the time and resources needed to develop a high-yield synthesis for a specific target like this compound.

In Silico Catalyst Design: Computational methods, including Density Functional Theory (DFT), are used to model reaction mechanisms and predict the catalytic activity of new molecular structures. youtube.com This allows researchers to design and screen potential catalysts virtually before committing to lab synthesis, streamlining the discovery process.

Predictive Modeling for Properties: Computational tools can forecast the physicochemical properties of novel benzylamine (B48309) derivatives, helping to guide synthetic efforts toward molecules with desired characteristics for specific applications.

This integration allows for a "full-driving laboratory" approach, where AI not only optimizes synthesis but also assists in the discovery of new molecules. beilstein-journals.org

Exploration of Novel Reactivity Patterns for Benzylamine Scaffolds

Researchers are continuously seeking to expand the chemical space accessible from common scaffolds like benzylamine. This involves developing new reactions that allow for precise modification of the molecule's structure to create novel derivatives with unique properties.

A key area of focus is C-H bond functionalization . This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds (like C-C, C-N, or C-O), bypassing the need for pre-functionalized starting materials. ijrpr.comresearchgate.net Recent advances have utilized photoredox-mediated hydrogen atom transfer (HAT) catalysis to achieve site-selective C(sp³)–H arylation of amines, offering a method to incorporate benzylamine motifs into complex systems in late-stage synthesis. researchgate.net

By applying such novel reactivity patterns to the this compound scaffold, a diverse library of new compounds could be generated. These derivatives could then be screened for enhanced or entirely new biological activities or material properties, opening up new avenues for this class of compounds. The development of new chemical scaffolds is crucial for overcoming challenges like antimicrobial resistance. nih.gov

Development of Multifunctional Materials Incorporating Benzylamine Moieties

The unique chemical properties of the amine group make benzylamines attractive building blocks for advanced functional materials. ijrpr.com The strategic integration of molecules like this compound into larger systems can create materials with tailored mechanical, thermal, electrical, or biological functions. longdom.org

Future research directions include:

Functional Polymers: Benzylamine moieties can be incorporated into polymer chains or used as pendant groups to impart specific properties, such as pH-responsiveness, metal-binding capabilities, or catalytic activity. researchgate.net

Nanomaterial Surface Modification: Attaching benzylamine derivatives to the surface of nanomaterials, such as mesoporous silica (B1680970) nanoparticles (MSNs) or gold nanoparticles, is a strategy for creating sophisticated systems for drug delivery, sensing, or catalysis. nih.gov The benzylamine can act as a linker, a targeting moiety, or a gatekeeper for controlled release.

Composite and Hybrid Materials: Combining benzylamine-containing components with other materials (e.g., inorganic fillers, conductive polymers) can lead to composites with synergistic properties that exceed those of the individual components. longdom.org

The design of these multifunctional materials is increasingly guided by computational modeling to predict and optimize their final properties. longdom.org

Synergistic Experimental and Theoretical Approaches in Amine Chemistry

The most rapid and insightful progress in modern chemistry comes from the tight integration of experimental work and theoretical computation. mdpi.comnih.gov This synergistic approach is particularly powerful in the complex field of amine chemistry. researchgate.net

This modern research paradigm involves a continuous feedback loop:

Theoretical Prediction: Computational studies, from quantum chemical calculations on single molecules to large-scale molecular dynamics simulations, are used to propose reaction mechanisms, predict the properties of unknown compounds, and design experiments. researchgate.netnih.gov

Experimental Validation: Laboratory experiments are then conducted to test the theoretical hypotheses. This can involve synthesizing a target molecule, measuring its properties, or studying a reaction's kinetics.

Refinement of Theory: The experimental results provide crucial data to validate and refine the computational models, improving their predictive accuracy for future investigations.

This combination has been successfully used to understand the catalytic activity of metal nitrides in ammonia (B1221849) synthesis and to elucidate the magnetic and spectroscopic properties of complex metal clusters. mdpi.comnih.gov Applying this synergistic strategy to the study of this compound and its derivatives will enable a deeper understanding of its reactivity and guide the rational design of new applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.